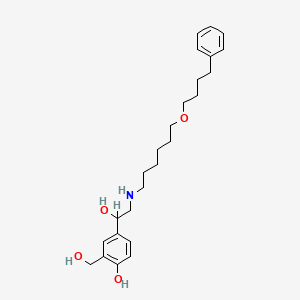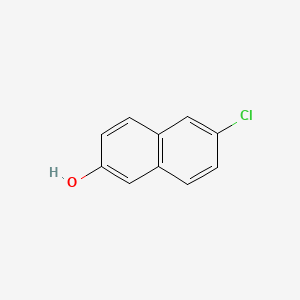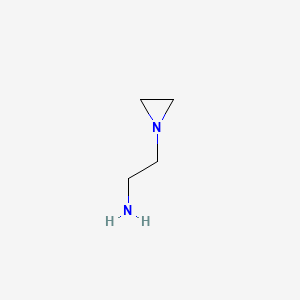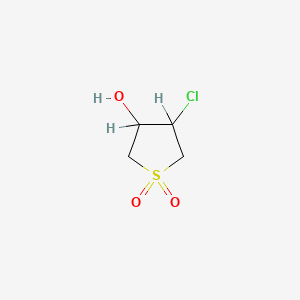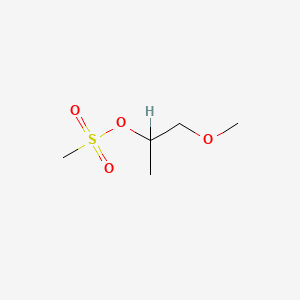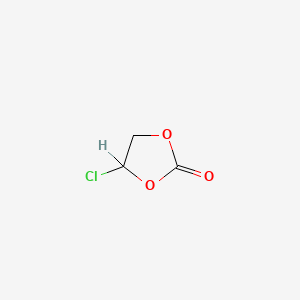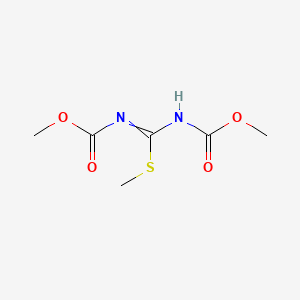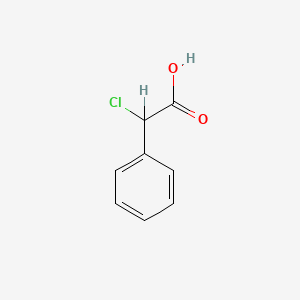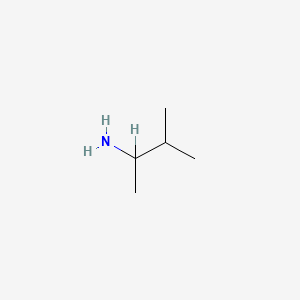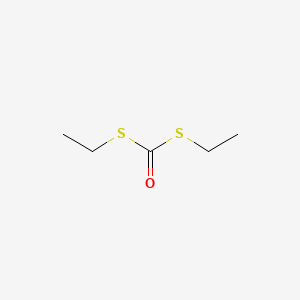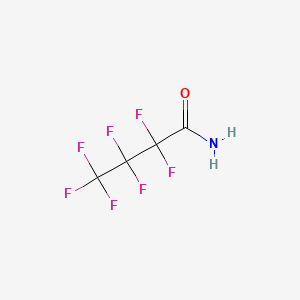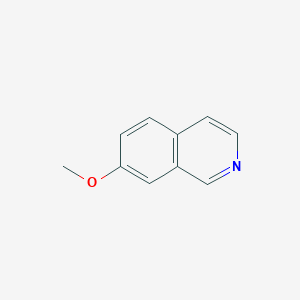
7-Methoxyisoquinoline
Overview
Description
7-Methoxyisoquinoline is a chemical compound with the molecular formula C10H9NO . It has an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da .
Synthesis Analysis
The synthesis of 7-Methoxyisoquinoline and related compounds is a topic of ongoing research. Transition-metal catalyzed synthetic methods have been developed for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .Molecular Structure Analysis
The InChI code for 7-Methoxyisoquinoline is 1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3 . This indicates the presence of a methoxy group (OCH3) attached to the 7th position of an isoquinoline ring.Physical And Chemical Properties Analysis
7-Methoxyisoquinoline is a solid at room temperature . It has a molecular weight of 159.19 .Scientific Research Applications
Pharmacology
7-Methoxyisoquinoline: is explored in pharmacology for its potential as a building block in the synthesis of various therapeutic agents. Its structure is a key component in the design of molecules with potential activity against a range of diseases. For instance, derivatives of isoquinoline have been studied for their antitumor, antiviral, and anti-inflammatory properties .
Material Science
In material science, 7-Methoxyisoquinoline can be utilized in the development of organic compounds that exhibit unique properties such as luminescence. These properties are valuable in creating new materials for electronic devices, including organic light-emitting diodes (OLEDs) and other display technologies .
Chemical Synthesis
This compound serves as an important intermediate in chemical synthesis. It can be used to construct complex organic molecules through various synthetic routes. Its methoxy group can act as a directing group in catalytic reactions, influencing the formation of new bonds during the synthesis process .
Analytical Chemistry
7-Methoxyisoquinoline: may be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating methods in chromatography and mass spectrometry .
Life Sciences Research
In life sciences, 7-Methoxyisoquinoline is a valuable tool for probing biological systems. It can be used to study enzyme interactions, receptor binding, and other biochemical pathways. Its presence in a biological system can help elucidate the mechanisms of action of various biomolecules .
Chromatography Applications
The compound’s distinct chemical properties allow it to be used in chromatography as a means to separate and identify various substances within a mixture. Its interaction with different chromatographic media can help refine separation techniques and improve the resolution of analytical results .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
For instance, it has a molecular weight of 159.19 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of many drugs and chemicals . Therefore, these factors could potentially influence the action of 7-Methoxyisoquinoline as well.
properties
IUPAC Name |
7-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNUXNXZDJVGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344085 | |
| Record name | 7-Methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39989-39-4 | |
| Record name | 7-Methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 7-Methoxyisoquinoline?
A1: The molecular formula of 7-Methoxyisoquinoline is C10H9NO, and its molecular weight is 159.19 g/mol.
Q2: Can you provide some information on the spectroscopic data available for 7-Methoxyisoquinoline?
A2: While specific spectroscopic data is not extensively discussed in the provided research papers, it's important to note that techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry are commonly employed to characterize and confirm the structure of organic compounds like 7-Methoxyisoquinoline.
Q3: The research mentions the synthesis of 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline from 7-Methoxyisoquinoline. Could you elaborate on the significance of this synthesis?
A3: The synthesis of 2-amino-3-methyl-3H-imidazo[4,5-h]isoquinoline from 7-Methoxyisoquinoline is significant because it yields an isomer of IQ, a potent mutagen found in cooked meat [, ]. Understanding the synthesis of such compounds is crucial for developing analytical methods for food safety and studying their potential health risks.
Q4: One study discusses the use of 7-Methoxyisoquinoline in synthesizing a conformationally constrained didemnin B analog. What is the rationale behind this approach?
A4: Didemnin B is a naturally occurring cyclic depsipeptide known for its antitumor and antiviral activities. Researchers synthesized conformationally constrained analogs of didemnin B by replacing the N,O-dimethyltyrosine residue with L-1,2,3,4-tetrahydro-7-methoxyisoquinoline-3-carboxylic acid (MeO-Tic) []. This modification aimed to constrain the molecule's conformation while mimicking the original N,O-dimethylated tyrosine, potentially influencing the analog's biological activity and providing insights into the structure-activity relationship of didemnin B.
Q5: One study mentions that 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Can you explain the significance of IRAK4 inhibition?
A6: IRAK4 plays a crucial role in mediating the signaling pathways of various inflammatory and immune responses []. Inhibiting IRAK4 has shown potential in treating chronic inflammatory and autoimmune disorders. The discovery and development of potent and selective IRAK4 inhibitors like 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide are crucial for advancing therapeutic options for these conditions.
Q6: The development of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide involved fragment-based drug design. Could you elaborate on this process?
A7: Fragment-based drug design is a powerful approach in drug discovery where small molecules ("fragments") that bind to specific regions of a target protein are identified and then optimized into more potent and drug-like molecules []. In the case of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, researchers started with a micromolar hit identified from a fragment library and optimized it through iterative chemical modifications, guided by structural information from co-crystal structures with IRAK4. This process led to a significant increase in potency and the development of a clinical candidate with suitable pharmacokinetic properties.
Q7: What challenges were encountered during the large-scale synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, and how were they addressed?
A8: The large-scale synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide presented challenges related to scalability, cost-effectiveness, and impurity control []. Researchers developed an improved process involving optimized reaction conditions, alternative reagents, and efficient purification methods to overcome these challenges and enable the production of the compound on a larger scale for further development and clinical trials.
Q8: The research mentions QSAR studies comparing Ledipasvir, Coumarin, [(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, and 5-Azaquinazoline. What is the purpose of these studies, and what insights were gained?
A9: QSAR (Quantitative Structure-Activity Relationship) studies analyze the relationship between the structure of a molecule and its biological activity []. In this case, the QSAR analysis comparing the four compounds likely aimed to identify structural features contributing to their anti-inflammatory activity and predict the activity of similar compounds. The study highlighted the importance of factors like solubility, hydrophobicity, and binding affinity to IRAK4 in designing effective anti-inflammatory agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



